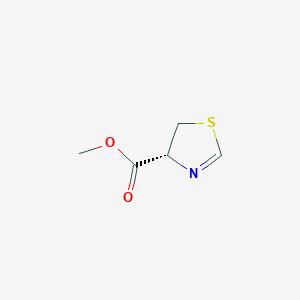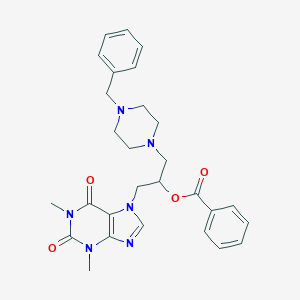
Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate, also known as MDTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDTC is a thiazole derivative that has been studied for its potential use as a building block in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate is not fully understood. However, studies have suggested that Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate may act as a nucleophile in various reactions. Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has been shown to react with various electrophiles, including aldehydes, ketones, and epoxides.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate. However, studies have suggested that Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate may have potential antibacterial and antifungal properties. Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has been shown to inhibit the growth of various bacterial and fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate is also stable under various conditions, making it an ideal building block for various reactions. However, there are also limitations to using Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate in lab experiments. Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate is relatively expensive compared to other building blocks, and its use may be limited to certain reactions.
Orientations Futures
There are several future directions for Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate research. One potential direction is to study the potential use of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate in the synthesis of various pharmaceutical compounds. Another potential direction is to study the potential use of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate in the synthesis of various polymers and materials. Additionally, further studies are needed to fully understand the mechanism of action of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate and its potential biochemical and physiological effects.
Méthodes De Synthèse
Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate can be synthesized through a multistep process. The first step involves the reaction of ethyl 2-bromoacetate with thioamide to form ethyl 2-(methylthio)acetate. The second step involves the reaction of ethyl 2-(methylthio)acetate with hydrazine hydrate to form 4,5-dihydro-1,3-thiazole-5-carboxylic acid. The final step involves the esterification of 4,5-dihydro-1,3-thiazole-5-carboxylic acid with methanol to form Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate.
Applications De Recherche Scientifique
Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has been studied for its potential use as a building block in the synthesis of various pharmaceutical compounds. In material science, Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has been studied for its potential use in the synthesis of polymers and other materials. In organic synthesis, Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has been studied for its potential use in the synthesis of various organic compounds.
Propriétés
Numéro CAS |
105118-41-0 |
|---|---|
Nom du produit |
Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate |
Formule moléculaire |
C5H7NO2S |
Poids moléculaire |
145.18 g/mol |
Nom IUPAC |
methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C5H7NO2S/c1-8-5(7)4-2-9-3-6-4/h3-4H,2H2,1H3/t4-/m0/s1 |
Clé InChI |
UHFFDJOJIYVMRG-BYPYZUCNSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CSC=N1 |
SMILES |
COC(=O)C1CSC=N1 |
SMILES canonique |
COC(=O)C1CSC=N1 |
Synonymes |
4-Thiazolecarboxylicacid,4,5-dihydro-,methylester,(4R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)
![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)


![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)





![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)
![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)